(E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
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Overview
Description
(E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound featuring multiple functional groups, including a thiazolidinone ring, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Ester Group: This can be achieved through esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Attachment of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the existing molecular framework.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the various functional groups are linked together under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and thiophene derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione, which are known for their biological activity.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which are used in various chemical applications.
Uniqueness
(E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of a thiazolidinone ring and a thiophene ring, along with an ethyl ester group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-5-11-9-12(17(24)25-8-4)15(26-11)20-14(22)10-13-16(23)21(7-3)18(27-13)19-6-2/h9,13H,5-8,10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWRXQZWNLASDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)N(C(=NCC)S2)CC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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